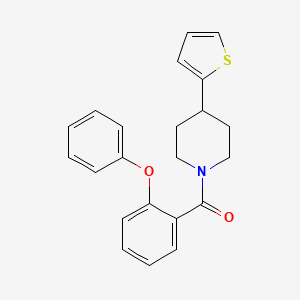![molecular formula C22H21NOS B6503189 1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine CAS No. 1396803-35-2](/img/structure/B6503189.png)
1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” is a tertiary amino compound . It consists of a piperidine ring attached to a thiophene and a biphenyl group. This compound is a potent dopamine re-uptake inhibitor with a behavioral profile different from that of phencyclidine (PCP) and similar to that of cocaine .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for many scientists due to their potential as biologically active compounds . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular formula of “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” is C9H13NS . The InChI string isInChI=1S/C9H13NS/c1-2-6-10(7-3-1)9-5-4-8-11-9/h4-5,8H,1-3,6-7H2 . The compound has a molecular weight of 167.27 g/mol . Chemical Reactions Analysis
The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” may undergo various chemical reactions. For instance, an organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .Physical And Chemical Properties Analysis
The compound “1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine” has a molecular weight of 167.27 g/mol . It has a topological polar surface area of 31.5 Ų . The compound has a complexity of 121 .Mécanisme D'action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
The therapeutic importance of synthetic thiophene, a component of this compound, has been widely recognized . The interaction of the compound with its targets likely results in changes that contribute to its therapeutic properties.
Biochemical Pathways
Compounds containing a thiophene nucleus are known to affect a variety of biochemical pathways, contributing to their wide range of therapeutic properties .
Pharmacokinetics
It is known that the compound has a boiling point of 2650±130℃ (760 Torr), a density of 1106±006 g/cm3 (20 ºC 760 Torr), and is sensitive to light . These properties may impact its bioavailability.
Result of Action
Compounds containing a thiophene nucleus are known to have a wide range of therapeutic properties , suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-{[1,1’-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-phenylphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c24-22(23-14-12-19(13-15-23)21-7-4-16-25-21)20-10-8-18(9-11-20)17-5-2-1-3-6-17/h1-11,16,19H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJQLQAIWLBFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-ethoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503118.png)
![1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503119.png)
![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)
![7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6503134.png)
![1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503141.png)
![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)
![6-hydroxy-7-methyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6503155.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B6503164.png)
![3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6503174.png)



![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)